molecular formula C8H11NO2S B2565284 2-Methyl-5-(methylsulfonyl)aniline CAS No. 1671-48-3

2-Methyl-5-(methylsulfonyl)aniline

Cat. No.: B2565284
CAS No.: 1671-48-3
M. Wt: 185.24
InChI Key: CVZREHYXQNAPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a methylsulfonyl group at the fifth position

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It is known that the compound is part of the indole derivatives family, which are known to possess various biological activities . The exact interaction of 2-Methyl-5-(methylsulfonyl)aniline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives, in general, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways are subject to the specific targets and mode of action of the compound.

Result of Action

As a member of the indole derivatives family, it is likely to have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of 2-methylaniline (o-toluidine) followed by methylation. The reaction typically proceeds as follows:

    Sulfonation: 2-Methylaniline is treated with sulfuric acid to introduce the sulfonyl group.

    Methylation: The resulting sulfonated product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Methyl-5-(methylamino)aniline: Contains a methylamino group instead of a methylsulfonyl group.

    2-Methyl-5-(methylcarbamoyl)aniline: Features a methylcarbamoyl group in place of the methylsulfonyl group.

Uniqueness

2-Methyl-5-(methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZREHYXQNAPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-methylsulfonyl-2-nitrotoluene (Alfa; 4.00 g; 18.6 mmol) and platinum oxide (120 mg; 0.53 mmol) in EtOAc (200 mL) was hydrogenated in a PARR apparatus at 5 atm for 75 minutes. The mixture was filtered through a pad of celite and the solvent was evaporated to afford the title compound as a colorless oil (3.41 g, 99%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.